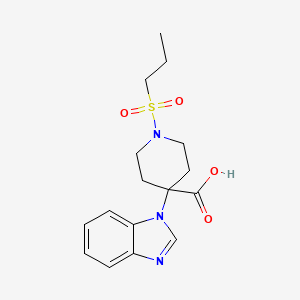
4-(1H-benzimidazol-1-yl)-1-(propylsulfonyl)piperidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-benzimidazol-1-yl)-1-(propylsulfonyl)piperidine-4-carboxylic acid is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as PIP4K2 inhibitor and has been found to exhibit promising results in various studies related to cancer, inflammation, and other diseases.
Mecanismo De Acción
The mechanism of action of 4-(1H-benzimidazol-1-yl)-1-(propylsulfonyl)piperidine-4-carboxylic acid involves the inhibition of phosphatidylinositol-5-phosphate 4-kinase type II alpha (PIP4K2A) and type II beta (PIP4K2B). PIP4K2A and PIP4K2B are enzymes that play a crucial role in the regulation of various cellular processes such as cell proliferation, survival, and migration. Inhibition of PIP4K2A and PIP4K2B by 4-(1H-benzimidazol-1-yl)-1-(propylsulfonyl)piperidine-4-carboxylic acid results in the suppression of these cellular processes, leading to the potential therapeutic applications of this compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(1H-benzimidazol-1-yl)-1-(propylsulfonyl)piperidine-4-carboxylic acid have been studied in various scientific research studies. This compound has been found to exhibit anti-tumor and anti-inflammatory effects in cancer and macrophage cells, respectively. In addition, 4-(1H-benzimidazol-1-yl)-1-(propylsulfonyl)piperidine-4-carboxylic acid has been found to inhibit the proliferation and migration of cancer cells (Liao et al., 2020).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-(1H-benzimidazol-1-yl)-1-(propylsulfonyl)piperidine-4-carboxylic acid in lab experiments is its potential therapeutic applications in various diseases. This compound has been found to exhibit promising results in cancer and inflammation-related studies. However, one of the limitations of using this compound is its complex synthesis method, which may limit its availability for research purposes.
Direcciones Futuras
For the research of this compound include further studies on its potential therapeutic applications in other diseases and the optimization of the synthesis method.
Métodos De Síntesis
The synthesis of 4-(1H-benzimidazol-1-yl)-1-(propylsulfonyl)piperidine-4-carboxylic acid involves a multi-step process. The initial step involves the reaction of 1,4-dibromobutane with piperidine to form 1-(piperidin-4-yl)butane-1,4-dibromide. This compound is then reacted with sodium sulfide to form 1-(piperidin-4-yl)butane-1,4-disulfide. The final step involves the reaction of 1-(piperidin-4-yl)butane-1,4-disulfide with 4-(1H-benzimidazol-1-yl)benzaldehyde to form 4-(1H-benzimidazol-1-yl)-1-(propylsulfonyl)piperidine-4-carboxylic acid.
Aplicaciones Científicas De Investigación
4-(1H-benzimidazol-1-yl)-1-(propylsulfonyl)piperidine-4-carboxylic acid has been found to exhibit promising results in various scientific research studies. This compound has been studied for its potential therapeutic applications in cancer, inflammation, and other diseases. In a study conducted by Liao et al. (2020), it was found that PIP4K2 inhibitor exhibited anti-tumor effects in colorectal cancer cells. Another study conducted by Li et al. (2021) found that PIP4K2 inhibitor exhibited anti-inflammatory effects in macrophages.
Propiedades
IUPAC Name |
4-(benzimidazol-1-yl)-1-propylsulfonylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S/c1-2-11-24(22,23)18-9-7-16(8-10-18,15(20)21)19-12-17-13-5-3-4-6-14(13)19/h3-6,12H,2,7-11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWUNNABCPZNSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC(CC1)(C(=O)O)N2C=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S*,4S*)-1-[2-(cyclopentyloxy)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5292007.png)
![3-{[(3,5-dimethoxyphenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5292022.png)

![2-[3-(2-methoxybenzoyl)piperidin-1-yl]isonicotinonitrile](/img/structure/B5292034.png)


![3-[1-(3-phenylpropanoyl)-3-azetidinyl]pyridine](/img/structure/B5292064.png)
![3-[2-(4-hydroxy-1-piperidinyl)-2-oxoethyl]-4-[3-(trifluoromethyl)benzyl]-2-piperazinone](/img/structure/B5292067.png)
![2-[3-(benzyloxy)benzyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5292075.png)

![2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5292079.png)
![4,5-dimethyl-N'-[2-methyl-1-(2-thienyl)propylidene]-3-thiophenecarbohydrazide](/img/structure/B5292089.png)
![1-phenyl-4-[1-(propoxyacetyl)-3-piperidinyl]piperazine](/img/structure/B5292096.png)
![6-chloro-4-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one hydrochloride](/img/structure/B5292097.png)